10-(Oxiran-2-ylmethyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Oxiran-2-ylmethyl)phenothiazine is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties. The compound this compound is characterized by the presence of an oxirane (epoxide) group attached to the phenothiazine core, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Oxiran-2-ylmethyl)phenothiazine typically involves the reaction of phenothiazine with an epoxide-containing reagent. One common method is the reaction of phenothiazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the epoxide ring and its subsequent attachment to the phenothiazine core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
10-(Oxiran-2-ylmethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
10-(Oxiran-2-ylmethyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 10-(Oxiran-2-ylmethyl)phenothiazine involves its interaction with molecular targets through the epoxide group. The epoxide group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and material science. The phenothiazine core also contributes to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar core structure but without the epoxide group.
10-(Oxiran-2-ylmethyl)phenothiazine derivatives: Compounds with modifications on the phenothiazine core or the epoxide group.
Uniqueness
This compound is unique due to the presence of the epoxide group, which imparts distinct reactivity and functionality compared to other phenothiazine derivatives. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
2461-44-1 |
---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
10-(oxiran-2-ylmethyl)phenothiazine |
InChI |
InChI=1S/C15H13NOS/c1-3-7-14-12(5-1)16(9-11-10-17-11)13-6-2-4-8-15(13)18-14/h1-8,11H,9-10H2 |
InChI Key |
YPSVZBRVVWHLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.